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An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-methylpyridin-3-yl)-2-(4-

(methylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly identified by its CAS

Number 221615-75-4, is a pivotal chemical intermediate in contemporary pharmaceutical

synthesis.[1][2][3] Its primary significance lies in its role as the direct precursor to Etoricoxib, a

highly selective cyclooxygenase-2 (COX-2) inhibitor prescribed for the management of pain

and inflammation associated with various forms of arthritis and other conditions.[4][5][6][7][8]

The robust and efficient synthesis of Etoricoxib is critically dependent on the quality and

handling of this key intermediate, often referred to as "ketosulfone." A comprehensive

understanding of its physical properties is therefore not merely academic; it is essential for

process optimization, ensuring batch-to-batch consistency, developing stable formulations, and

meeting stringent regulatory standards. This guide provides a detailed examination of the

known physicochemical characteristics of this compound, supported by experimental protocols

and field-proven insights for its characterization.
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Chemical Identity and Structure
The molecular structure combines a substituted pyridine ring with a methylsulfonylphenyl

moiety, linked by an ethanone group. This unique architecture dictates its chemical reactivity

and physical behavior.

Caption: Chemical structure of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name
1-(6-methylpyridin-3-yl)-2-(4-
(methylsulfonyl)phenyl)ethanone[3][9]

CAS Number 221615-75-4[3]

Molecular Formula C₁₅H₁₅NO₃S[3][10]

Molecular Weight 289.35 g/mol [2][9][10]

Canonical SMILES
CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(

=O)(=O)C[11]

| InChI Key | YBFHILNBYXCJKD-UHFFFAOYSA-N[11][12] |

Physicochemical Properties
The physical properties of the ketosulfone intermediate are summarized below. These

parameters are fundamental for guiding its purification, drying, milling, and storage.

Table 2: Summary of Physical Properties
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Property Value Source(s)

Physical Form
Solid; White to yellow or
cream-colored powder

[2][5][12][13][14]

Melting Point >169°C (decomposes) [2]

334°C (by DSC) [5]

Boiling Point 509.7 ± 50.0 °C (Predicted) [2][15]

Density 1.242 ± 0.06 g/cm³ (Predicted) [2][15]

pKa 3.75 ± 0.10 (Predicted) [2]

| Solubility | Slightly soluble in DMSO and heated Methanol |[2] |

Detailed Discussion of Properties
Physical State and Appearance: The compound is consistently reported as a solid at room

temperature.[12] Color variations from white to yellow or cream are noted in literature and

commercial sources, which may reflect different levels of purity or the presence of minor

impurities from the synthesis process.[5][13][14] Raw product is often yellow, with purification

yielding a white solid.[13]

Melting Point and Thermal Behavior: There is a significant discrepancy in the reported

melting point values: >169°C with decomposition[2] and a much higher 334°C determined by

Differential Scanning Calorimetry (DSC).[5] This wide variation is noteworthy. The lower

value with decomposition suggests potential thermal instability, while the higher DSC value

might correspond to a specific, highly stable crystalline form (polymorph). The possibility of

polymorphism is a critical consideration in drug development, as different crystal forms can

have different solubilities, stabilities, and processing characteristics. Authoritative

characterization via DSC, Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction

(XRPD) is essential to resolve this ambiguity for any given batch.

Solubility Profile: The compound exhibits limited solubility in common polar protic solvents

like methanol, requiring heating to achieve even slight dissolution.[2] It is also slightly soluble

in DMSO.[2] Given its use in synthesis steps involving solvents like toluene and

tetrahydrofuran (THF), it can be inferred that it possesses greater solubility in less polar
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organic solvents.[4][5] A comprehensive solubility profile across a range of pharmaceutically

acceptable solvents is a crucial dataset for developing purification and crystallization

protocols.

Spectroscopic Profile: While specific spectral data is not universally published, commercial

suppliers confirm the availability of analytical data such as NMR and HPLC for structure and

purity confirmation.[16] For quality control, the ¹H NMR spectrum is expected to show

characteristic signals for the aromatic protons on both the pyridine and phenyl rings, singlets

for the two methyl groups (one on the pyridine ring and one on the sulfone group), and a key

singlet for the methylene (-CH₂-) bridge. The ¹³C NMR would similarly provide a distinct

fingerprint of the 15 carbon atoms in their unique chemical environments.

Experimental Protocols for Physical
Characterization
To ensure the reliability and reproducibility of data, standardized experimental protocols are

necessary. The following represents best-practice methodologies for characterizing the key

physical properties of this intermediate.

Caption: Workflow for comprehensive physical characterization of the ketosulfone intermediate.

Protocol 1: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)
Rationale: DSC provides a more accurate and detailed thermal profile than visual methods. It

can detect melt endotherms, decomposition events, and solid-solid transitions indicative of

polymorphism, explaining the causality behind the observed thermal behavior.

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a non-hermetic

aluminum DSC pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25°C.
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Ramp the temperature from 25°C to 350°C at a rate of 10°C/min. The upper limit is

chosen to encompass both reported melting points.

Use a nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative

degradation.

Data Analysis: Analyze the resulting heat flow curve. The peak onset of the endotherm is

reported as the melting point. Note any exothermic events that may indicate decomposition.

Protocol 2: Equilibrium Solubility Determination (Shake-
Flask Method)
Rationale: This is the gold-standard method for determining thermodynamic solubility, providing

trustworthy data essential for crystallization and formulation design. The use of HPLC for

quantification ensures specificity and accuracy.

System Preparation: Add an excess amount of the solid compound to several vials, each

containing a known volume (e.g., 5 mL) of a selected solvent (e.g., isopropanol, acetone,

water, methanol).

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

Sample Collection & Preparation: After equilibration, allow the vials to stand for 2 hours for

the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe

fitted with a 0.22 µm filter to remove undissolved solids.

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze by a

validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Calculate the concentration against a standard curve.

Protocol 3: X-ray Powder Diffraction (XRPD) for
Crystalline Form Analysis
Rationale: XRPD is the primary tool for identifying the crystalline state (or lack thereof) and for

distinguishing between different polymorphs. This is a self-validating system for confirming the

solid-state form of the material.
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Sample Preparation: Gently pack a sufficient amount of the powder sample into the sample

holder. Ensure the surface is flat and level with the holder's surface.

Instrument Setup: Place the sample holder into the diffractometer.

Data Acquisition: Scan the sample using Cu Kα radiation over a 2θ range of 2° to 40°. Use

appropriate step sizes (e.g., 0.02°) and scan speeds.

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a

unique fingerprint for the crystalline form. A sharp pattern of peaks indicates a crystalline

material, while a broad halo indicates an amorphous solid.

Handling, Storage, and Safety
Storage Conditions: For long-term stability, the compound should be stored at room

temperature in a dry environment, inside well-sealed containers to protect it from moisture.[2]

[12]

Safety Profile: Safety data indicates that the compound is a skin irritant.[3][14] Standard

personal protective equipment, including gloves, lab coats, and eye protection, should be

worn when handling the material. Work should be conducted in a well-ventilated area or a

fume hood.

Conclusion
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a well-defined solid that serves

as a cornerstone in the synthesis of Etoricoxib. While key physical data such as molecular

weight and formula are firmly established, properties like the melting point require careful in-

house verification due to conflicting reports in the literature, possibly arising from

polymorphism. The experimental protocols outlined in this guide provide a robust framework for

researchers to generate reliable, batch-specific data. A thorough characterization of its thermal

behavior, solubility, and solid-state form is paramount for achieving efficient, controlled, and

scalable manufacturing of the final active pharmaceutical ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1403982#1-6-methylpyridin-3-yl-2-4-
methylsulfonyl-phenyl-ethanone-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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